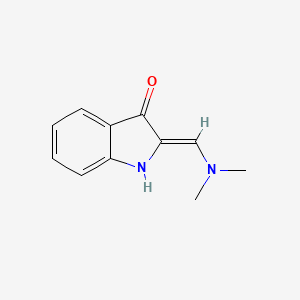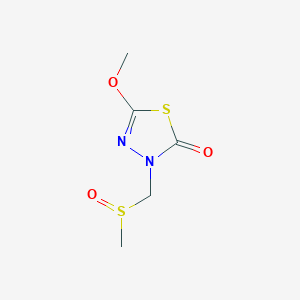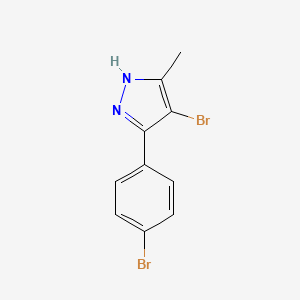
2-((Dimethylamino)methylene)indolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dimethylamino)methylene)indolin-3-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities .
Métodos De Preparación
The synthesis of 2-((Dimethylamino)methylene)indolin-3-one typically involves the reaction of indolin-3-one with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-((Dimethylamino)methylene)indolin-3-one involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis and cell proliferation . The compound’s effects are mediated through pathways involving protein kinases and other signaling molecules .
Comparación Con Compuestos Similares
2-((Dimethylamino)methylene)indolin-3-one can be compared with other indole derivatives, such as:
Indolin-2-one: Similar in structure but lacks the dimethylamino group, resulting in different biological activities.
3-Substituted-Indolin-2-one: These compounds have various substituents at the 3-position, leading to diverse chemical and biological properties.
Indole-3-carboxaldehyde: Another indole derivative with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(2Z)-2-(dimethylaminomethylidene)-1H-indol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-13(2)7-10-11(14)8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3/b10-7- |
Clave InChI |
JBUIWRKRAAXHNB-YFHOEESVSA-N |
SMILES isomérico |
CN(C)/C=C\1/C(=O)C2=CC=CC=C2N1 |
SMILES canónico |
CN(C)C=C1C(=O)C2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)



![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)



![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)


